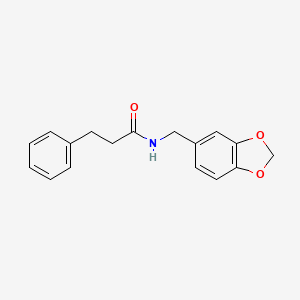

![molecular formula C18H22N2O B5540578 N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)

N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Urea derivatives like N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea can be synthesized through various methods. One such method involves the Lossen rearrangement, where hydroxamic acids are synthesized from carboxylic acids, followed by a reaction with an amine to produce urea (Thalluri et al., 2014). Another synthesis method involves lithiation of related compounds, where the urea undergoes double lithiation on the nitrogen and ortho to the directing metalating group (Smith, El‐Hiti, & Alshammari, 2013).

Molecular Structure Analysis

Ureas generally have a significant molecular structure, often analyzed using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra can be used to study the vibrational wavenumbers and molecular structure of urea derivatives (Al-Abdullah et al., 2014).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including reactions with electrophiles and the formation of substituted products. For example, ureas can react with methanol and ethanol to produce different derivatives with potential biological activities (Kamiya, Miyahara, & Miyahara, 1986).

Scientific Research Applications

Directed Lithiation and Synthesis

Directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrates the utility of these compounds in organic synthesis. The lithiation process allows for the introduction of various substituents, expanding the utility of urea derivatives in the synthesis of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).

Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis

The Lossen rearrangement, facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, is crucial for synthesizing ureas and hydroxamic acids from carboxylic acids. This method provides a racemization-free pathway, enhancing the synthetic utility of urea derivatives in organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

Enzyme Inhibition and Medicinal Chemistry

Urea derivatives have shown potential in inhibiting physiologically relevant enzymes like carbonic anhydrases and acetylcholinesterase, indicating their importance in medicinal chemistry and drug design. For instance, cyclic urea derivatives have demonstrated effective inhibition profiles, suggesting their utility in designing inhibitors for various enzymes (Sujayev et al., 2016).

Genetic Engineering and Biotechnology

In the context of biotechnology, genetic engineering of yeast strains to produce no urea highlights the application of urea derivatives in reducing the production of carcinogenic compounds in alcoholic beverages. This approach mitigates the formation of ethyl carbamate, a suspected carcinogen, offering insights into the role of urea derivatives in food safety and fermentation processes (Kitamoto, Oda, Gomi, & Takahashi, 1991).

Material Science and Polymer Chemistry

In material science, urea derivatives are explored as electron transport layers in polymer solar cells, demonstrating their role in enhancing the efficiency of renewable energy technologies. The modification of electron transport layers with urea compounds, such as urea-doped ZnO, significantly improves the power conversion efficiency of polymer solar cells (Wang et al., 2018).

Supramolecular Chemistry

The field of supramolecular chemistry utilizes urea derivatives in forming hydrogen-bonded polymers and gels, showcasing their versatility in designing novel materials with tailored properties. N,N′-Dialkylureas, for instance, form intermolecular hydrogen bonds, leading to the association in nonpolar solvents and the development of supramolecular polymers with specific rheological and morphological characteristics (Boileau, Bouteiller, Lauprêtre, & Lortie, 2000).

properties

IUPAC Name |

1-[1-(4-ethylphenyl)ethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-4-15-9-11-16(12-10-15)14(3)19-18(21)20-17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQCMDBRDIXNII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-Ethylphenyl)ethyl]-N'-(2-methylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5540547.png)

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5540559.png)

![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)

![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)